Product packaging for Interferon receptor agonist(Cat. No.:)

Interferon receptor agonist

Cat. No.: B2889169
M. Wt: 254.33 g/mol
InChI Key: MRKKUGDWODATMF-SECBINFHSA-N
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Description

Interferon receptor agonists are specialized research compounds designed to activate the Type I Interferon (IFN-α/β) receptor, a heterodimeric complex composed of IFNAR1 and IFNAR2 subunits . Upon binding, these agonists induce conformational changes and bring the receptor subunits into close proximity, leading to the trans-phosphorylation of the receptor-associated Janus kinases (JAKs), TYK2 and JAK1 . This activation triggers the phosphorylation, dimerization, and nuclear translocation of STAT proteins (primarily STAT1 and STAT2), which associate with IRF9 to form the ISGF3 complex . This complex binds to Interferon-Stimulated Response Elements (ISREs) in the nucleus, driving the transcription of hundreds of Interferon-Stimulated Genes (ISGs) . The resulting gene expression profile establishes a potent antiviral state, inhibits cellular proliferation, and modulates immune cell activity . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. This IFNAR agonist is a vital tool for investigating innate immune responses, host-pathogen interactions, and cancer immunology . Its application is critical in virology research, where activating the interferon pathway can mimic the natural antiviral defense, helping to elucidate mechanisms of viral evasion and to evaluate novel antiviral strategies . In oncology, the compound's ability to inhibit proliferation and enhance immune recognition of tumor cells makes it valuable for studying its effects alone or in combination with other immunotherapies, such as immune checkpoint inhibitors . Furthermore, it serves as a key reagent in the study of interferonopathies and autoimmune diseases characterized by dysregulated Type I interferon signaling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N4O2 B2889169 Interferon receptor agonist

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKKUGDWODATMF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)NC1=NC(=NC=C1OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CO)NC1=NC(=NC=C1OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action of Interferon Receptor Agonists

Ligand-Receptor Binding Dynamics and Signal Transduction Initiation

The activation of interferon receptor signaling is a meticulously orchestrated process that begins with the binding of an agonist to its cognate receptor complex. This initial interaction is a critical determinant of the subsequent biological response.

Direct Binding to Interferon Receptors (e.g., IFNAR2 for Type I Agonists)

Type I interferon (IFN) agonists, which include various IFN-α subtypes and IFN-β, exert their effects by binding to the heterodimeric interferon-α/β receptor (IFNAR), composed of the IFNAR1 and IFNAR2 subunits. wikipedia.orgmedchemexpress.com The binding process is a sequential event. While all type I IFNs bind to the same receptor, they exhibit varying affinities for the individual subunits. nih.gov Generally, the interaction begins with the agonist binding to IFNAR2, the high-affinity subunit, followed by the recruitment of the low-affinity IFNAR1 subunit to form a stable ternary signaling complex. wikipedia.orgnih.gov This dimerization is essential for initiating downstream signaling. drugbank.comdrugbank.com

Structural analyses have revealed that different type I IFN subtypes bind to a similar site on the receptor, yet mutagenesis studies have identified specific "hotspots" or key amino acid residues on the IFN molecule that significantly influence its binding affinity to IFNAR2. wikipedia.org For instance, a 50-fold reduced affinity for IFNAR2 in the IFNα2-M148A mutant primarily affected the concentration required for STAT phosphorylation, while a 60-fold reduced affinity for IFNAR1 in the IFNα2-R120A mutant altered both the maximal STAT phosphorylation and the effective concentration. frontiersin.org The stability and lifetime of this ternary complex are key factors that dictate the differential activities of various IFN subtypes. nih.gov Some small molecule agonists, such as RO8191, have been shown to directly bind to IFNAR2 to activate the signaling cascade. medchemexpress.com

Mimicry of Natural Ligands (e.g., Type I IFNs)

The development of synthetic interferon receptor agonists often involves the principle of molecular mimicry, where these molecules are designed to replicate the function of natural ligands like type I interferons. frontiersin.org This can be achieved in several ways. Some agonists are engineered to bind to the same epitope as the natural ligand, thereby directly competing with it. nih.gov Others may bind to a different epitope, potentially leading to synergistic effects with the endogenous ligand. frontiersin.org

An example of this mimicry is the development of small molecule, non-peptide compounds designed using the structural features of interferon receptor recognition peptides (IRRPs). researchgate.net These peptides, derived from the surface of interferons, are crucial for mediating binding and signal transduction. researchgate.net By mimicking these structural features, synthetic agonists can facilitate the accessibility of the natural ligand to the receptor components, enhancing receptor occupancy and subsequent signaling. researchgate.net Another approach involves creating surrogate agonists, such as those derived from single-domain antibodies (sdAbs), which can mimic the function of cytokines like type I interferons. researchgate.net These engineered molecules can induce receptor dimerization and initiate signaling, sometimes with altered or more selective biological responses compared to the natural ligand. researchgate.netbiorxiv.org

Intracellular Signaling Cascades Activated by Interferon Receptor Agonists

Upon the formation of the ligand-receptor complex, a series of intracellular signaling events is set in motion, predominantly through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. medchemexpress.comfrontiersin.org

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Activation

The JAK-STAT pathway is the principal signaling route for type I interferons. frontiersin.orgscientificarchives.com The binding of an IFN agonist to the IFNAR complex brings the receptor-associated JAKs into close proximity, leading to their activation through reciprocal transphosphorylation. scientificarchives.commdpi.com These activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IFNAR subunits. mdpi.comembopress.org

These newly phosphorylated sites on the receptor serve as docking stations for STAT proteins. medchemexpress.comcreativebiomart.net The recruited STATs are then themselves phosphorylated by the activated JAKs. embopress.orgembopress.org This phosphorylation is a critical step that triggers the dimerization of STAT proteins. embopress.org These STAT dimers then disengage from the receptor complex and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of interferon-stimulated genes (ISGs), thereby initiating their transcription. creativebiomart.netbiorxiv.org

JAK1 and TYK2 Kinase Involvement

For type I interferon signaling, the specific Janus kinases involved are JAK1 and Tyrosine kinase 2 (TYK2). embopress.orgnih.govqiagen.com JAK1 is constitutively associated with the IFNAR2 subunit, while TYK2 is associated with the IFNAR1 subunit. nih.govqiagen.com The dimerization of the receptor upon ligand binding brings JAK1 and TYK2 into close proximity, allowing for their cross-phosphorylation and activation. scientificarchives.comembopress.org

The activation of both JAK1 and TYK2 is essential for the subsequent phosphorylation of the receptor and the STAT proteins. embopress.org Research has shown that in cells lacking either JAK1 or TYK2, the induction of protein synthesis inhibition by interferons is impaired, highlighting the crucial role of these kinases in the signaling cascade. embopress.org TYK2 also plays a structural role in stabilizing the expression of IFNAR1 on the cell surface by slowing its degradation. qiagen.com

STAT Protein Phosphorylation and Nuclear Translocation (e.g., STAT1, STAT2, STAT3, STAT5)

The activated JAK1 and TYK2 kinases phosphorylate several members of the STAT family, including STAT1, STAT2, STAT3, and STAT5, depending on the cell type. medchemexpress.commdpi.com For the canonical type I IFN signaling pathway, the primary targets are STAT1 and STAT2. creativebiomart.netembopress.org Upon phosphorylation, STAT1 and STAT2 form a heterodimer. qiagen.com

This STAT1-STAT2 heterodimer then associates with another protein, interferon regulatory factor 9 (IRF9), to form a complex known as the interferon-stimulated gene factor 3 (ISGF3). nih.govmdpi.com It is this ISGF3 complex that translocates to the nucleus. mdpi.com Once in the nucleus, ISGF3 binds to specific DNA sequences called interferon-stimulated response elements (ISREs) located in the promoter regions of target genes, thereby activating their transcription. creativebiomart.netmdpi.com

Phosphorylation of STAT proteins occurs at specific tyrosine residues, which is mandatory for their dimerization and subsequent nuclear translocation. embopress.org For instance, STAT1 is phosphorylated on tyrosine 701. embopress.org In addition to tyrosine phosphorylation, serine phosphorylation of STAT proteins, such as on serine 727 of STAT1, is also important for their full transcriptional activity. embopress.orgpnas.org While tyrosine phosphorylation is essential for DNA binding, serine phosphorylation enhances the interaction of STATs with other nuclear proteins, leading to maximal gene activation. embopress.org Some studies have shown that certain molecules can promote the nuclear translocation of STAT1, thereby enhancing the antiviral response. mdpi.com Non-canonical pathways can also be activated, such as the phosphorylation of STAT5, which can then form a complex with CRKL and translocate to the nucleus to bind to GAS elements. mdpi.com

Compound/MoleculeTarget/InteractionEffect
Type I Interferons (e.g., IFN-α, IFN-β) IFNAR1 and IFNAR2Induce receptor dimerization and activate JAK-STAT pathway. wikipedia.orgmedchemexpress.com
RO8191 (CDM-3008) IFNAR2Directly binds to IFNAR2, activating ISG expression and JAK/STAT phosphorylation. medchemexpress.com
Interferon Receptor Recognition Peptides (IRRPs) IFNARFacilitate accessibility to cell surface receptor components, enhancing receptor occupancy. researchgate.net
Surrogate Agonists (e.g., sdAb-derived) Interferon ReceptorsMimic the function of natural interferons to induce receptor dimerization and signaling. researchgate.net
Leukadherin-1 Complement Receptor 3 (CR3)Suppresses IFN-α receptor activation-induced inflammatory cytokine release. oup.com
IMB-0523 STAT3 signalingActivates STAT3 signaling to upregulate interferon-stimulated gene expression. mednexus.org
IFN alpha-IFNAR-IN-1 hydrochloride IFN-α and IFNAR interactionInhibits the interaction between IFN-α and its receptor. medchemexpress.com
Emapalumab IFN-γBinds to free and receptor-bound IFN-γ. medchemexpress.com
ODN 2216 Toll-like receptor 9 (TLR9)Induces high amounts of IFN-α and IFN-β. medchemexpress.com
2',3'-cGAMP sodium STINGPotent inducer of interferon-β (IFNβ). medchemexpress.com
IRF1-IN-1 IRF1Inhibits the recruitment of IRF1 to gene promoters. medchemexpress.com
IFN-γ Antagonist 1 IFN-γ induced HLR/DR antigen expressionInhibits IFN-γ induced antigen expression. medchemexpress.com
Muromonab (OKT3) CD3 antigenBlocks T cell receptor function. medchemexpress.com
Interferon alfa-n1 IFNAR1 and IFNAR2cActivates JAK1 and Tyk2. drugbank.com
Interferon beta-1a IFNAR1 and IFNAR2cActivates JAK1 and Tyk2. drugbank.com
AbbreviationFull Name
CR3 Complement Receptor 3
IFN Interferon
IFNAR Interferon-α/β Receptor
IRF9 Interferon Regulatory Factor 9
IRRPs Interferon Receptor Recognition Peptides
ISG Interferon-Stimulated Gene
ISGF3 Interferon-Stimulated Gene Factor 3
ISREs Interferon-Stimulated Response Elements
JAK Janus Kinase
sdAb Single-domain Antibody
STAT Signal Transducer and Activator of Transcription
TLR9 Toll-like receptor 9
TYK2 Tyrosine Kinase 2
Induction of Interferon-Stimulated Genes (ISGs) Expression

The binding of interferon (IFN) receptor agonists to their receptors triggers the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. frontiersin.orgfrontiersin.org This signaling cascade is a primary mechanism for the induction of a wide array of genes known as interferon-stimulated genes (ISGs). frontiersin.orgnih.gov The process involves the phosphorylation of STAT1 and STAT2, which then dimerize and associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex. frontiersin.org This complex translocates to the nucleus and binds to specific DNA sequences called interferon-stimulated response elements (ISREs) located in the promoters of ISGs, thereby initiating their transcription. frontiersin.orgplos.org

Interestingly, the induction of ISGs is not solely dependent on the canonical JAK-STAT pathway. A subset of ISGs can be directly induced by other transcription factors, such as IRF3 and IRF7, independent of IFN signaling. frontiersin.orgfrontiersin.org Furthermore, the expression of ISGs can be influenced by various cellular conditions and stimuli, leading to a nuanced and context-dependent response. frontiersin.org The products of these ISGs are the ultimate effectors of the antiviral, antiproliferative, and immunomodulatory actions of interferons. nih.govmdpi.com

Activation of Other Kinases and Transcription Factors (e.g., MAPK, NF-κB)

Beyond the canonical JAK-STAT pathway, interferon receptor agonists can also activate other signaling molecules, including mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). imrpress.comnih.gov The p38 MAPK pathway, in particular, has been shown to be essential for both IFN-α and IFN-γ signaling. embopress.org Activation of p38 MAPK can contribute to the phosphorylation of STAT1 on a specific serine residue (Ser727), a modification important for the full transcriptional activation of some ISGs. embopress.org

The activation of NF-κB can be triggered by various stimuli, including some pathogen recognition receptor (PRR) agonists that also induce interferon production. tandfonline.com For instance, the activation of Toll-like receptors (TLRs) can lead to the activation of both NF-κB and MAPKs, contributing to the production of pro-inflammatory cytokines. nih.govbiorxiv.org The interplay between these pathways and the JAK-STAT pathway allows for a complex and integrated cellular response to interferon receptor agonists. For example, the protein kinase R (PKR), an IFN-inducible protein, can itself mediate the activation of NF-κB. embopress.org

Functional Consequences of Interferon Receptor Agonist Signaling at the Cellular Level

The activation of these intricate signaling networks by interferon receptor agonists translates into profound functional changes at the cellular level. These consequences are central to the therapeutic effects of these agents in various diseases.

Antiviral Effects and Inhibition of Viral Replication

A hallmark of this compound signaling is the establishment of a cellular "antiviral state." mdpi.com This is primarily achieved through the action of numerous ISG products that target various stages of the viral life cycle. nih.gov For example, the Mx proteins are known to selectively inhibit the replication of certain viruses like influenza. nih.gov Another key antiviral mechanism involves the 2',5'-oligoadenylate synthetase (OAS) enzymes, which, upon activation by double-stranded RNA, synthesize 2',5'-oligoadenylates that in turn activate RNase L to degrade viral and cellular RNA. asm.org

The antiviral activity of interferon receptor agonists is not limited to a single mechanism but rather a combinatorial effect of multiple ISGs. nih.gov The specific set of ISGs induced and their effectiveness can vary depending on the virus and the cell type. nih.gov For instance, treatment with a RIG-I agonist has been shown to rapidly induce a broad range of ISGs, leading to potent inhibition of influenza A virus growth. nih.gov This broad-spectrum activity underscores the importance of ISG induction in the host's defense against a wide array of viral pathogens. asm.org

Antiproliferative and Pro-apoptotic Effects on Target Cells

Interferon receptor agonists can directly inhibit the growth of tumor cells and other target cells through antiproliferative and pro-apoptotic mechanisms. mdpi.comresearchgate.net These effects are mediated by the induction of specific ISGs that regulate cell cycle progression and programmed cell death. researchgate.netnih.gov For instance, interferons can cause a G1 phase arrest in the cell cycle. mdpi.com

Furthermore, interferons can upregulate the expression of pro-apoptotic proteins such as Fas, Fas-ligand (FasL), and TRAIL, which can trigger the extrinsic apoptosis pathway through the activation of caspase-8. mdpi.comnih.gov They can also influence the intrinsic apoptotic pathway by modulating the expression of proteins like the tumor suppressor p53 and members of the Bcl-2 family. mdpi.comnih.gov IFN-λ, for example, has been shown to promote apoptosis in cell lines that are only growth-inhibited by IFN-α. nih.gov The combination of antiproliferative and pro-apoptotic effects contributes significantly to the antitumor activity of interferons. scispace.com

Enhancement of Antigen Presentation (e.g., MHC Class I Upregulation)

Interferon receptor agonists play a crucial role in enhancing the adaptive immune response by upregulating the machinery for antigen presentation. mdpi.comaacrjournals.org A key mechanism is the increased expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of various cells, including tumor cells. mdpi.comfrontiersin.orgresearchgate.net This upregulation makes these cells more visible to cytotoxic T lymphocytes (CTLs), which can then recognize and eliminate them. mdpi.com

Immunological Effects and Cellular Targets of Interferon Receptor Agonists

Modulation of Innate Immune Responses

The innate immune system, the body's first line of defense, is significantly influenced by interferon receptor agonists. These molecules activate key effector cells and stimulate the production of inflammatory cytokines, thereby orchestrating a rapid and broad-based response to pathogens and other threats. asm.orgasm.org

Interferon receptor agonists, particularly those engaging Toll-like receptors (TLRs), play a crucial role in the activation of Natural Killer (NK) cells. aai.org NK cells are a key component of the innate immune system, capable of eliminating virally infected and cancerous cells. aai.orgfrontiersin.org

Research has shown that agonists like polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist, can directly stimulate highly purified NK cells. aai.org This stimulation leads to a significant increase in their cytotoxic activity against target cells. aai.org The activation of NK cells by poly(I:C) is also marked by the upregulation of the activation marker CD69. aai.orgdntb.gov.ua Furthermore, this direct interaction prompts NK cells to produce proinflammatory cytokines such as IL-6 and IL-8, as well as the antiviral cytokine IFN-γ. aai.orgdntb.gov.ua This cytokine production is preceded by the activation of the transcription factor NF-κB. aai.orgdntb.gov.ua

Interestingly, while some TLR agonists can directly activate NK cells, the production of certain cytokines like IFN-γ can be dependent on accessory cells. For instance, the TLR7/8 agonist R848 stimulates significant IFN-γ production by NK cells, but this process requires the presence of accessory cells, such as monocytes, that produce IL-12. aai.orgnih.gov Resting NK cells may also need to be primed by cytokines like IL-2 or IFN-α to respond directly to certain TLR agonists. nih.gov

AgonistTarget ReceptorEffect on NK CellsKey Findings
Poly(I:C)TLR3Direct activation, increased cytotoxicity, CD69 upregulation, production of IL-6, IL-8, and IFN-γActivation is independent of accessory cells and involves NF-κB signaling. aai.orgdntb.gov.ua
R848TLR7/8Increased cytotoxicity, IFN-γ production (accessory cell-dependent)IFN-γ production requires IL-12 from accessory cells like monocytes. aai.orgnih.gov
Type I IFN (e.g., IFN-α, IFN-β)IFNARCan prime NK cells for activation by other stimuli; may also negatively regulate IFN-γ productionDirect signaling can suppress IFN-γ, possibly via upregulation of Axl receptor. frontiersin.orgnih.gov

Interferon receptor agonists are potent activators of macrophages, enhancing their inflammatory and antimicrobial functions. plos.org Both type I and type II interferons, often in synergy with Toll-like receptor (TLR) agonists, can drive macrophages towards a tumoricidal M1 phenotype. frontiersin.orgfrontiersin.orguio.no

Type II IFN (IFN-γ) is a key factor in inducing this M1 phenotype. frontiersin.orguio.no However, IFN-γ alone is often insufficient to render macrophages tumoricidal. frontiersin.orguio.no It requires a second signal, typically provided by a TLR agonist. frontiersin.orguio.no The combination of IFN-γ with various TLR agonists (targeting TLR1/2, TLR2/6, TLR3, TLR4, TLR7, or TLR9) has been shown to synergistically induce macrophage tumoricidal activity. uio.no This synergistic activation leads to the production of nitric oxide (NO), a crucial molecule for macrophage-mediated killing, and proinflammatory cytokines like TNF-α and IL-12p70. frontiersin.orgfrontiersin.orguio.no Concurrently, this combination suppresses the production of the anti-inflammatory cytokine IL-10. frontiersin.orguio.no

Type I IFNs (IFN-α and IFN-β) can also promote the activation of antitumor macrophages, particularly when combined with TLR stimulation. frontiersin.org For example, the ability of high-dose lipopolysaccharide (LPS), a TLR4 agonist, to induce tumoricidal activity in macrophages in the absence of exogenous IFN-γ is dependent on the induction of autocrine type I IFNs. frontiersin.org Similarly, the TLR3 agonist poly(I:C) stimulates macrophages to produce type I IFN, which can then synergize with other TLR ligands to induce proinflammatory macrophages that produce high levels of NO. frontiersin.org

Conversely, type I IFNs can also have a dampening effect on macrophage responsiveness to IFN-γ by downregulating the expression of the IFN-γ receptor (IFNGR1). plos.org This mechanism can suppress the inflammatory and anti-bacterial functions of macrophages, highlighting the complex regulatory role of type I IFNs. plos.org

Interferon receptor agonists, particularly type I interferons, play a pivotal role in the differentiation, maturation, and migration of dendritic cells (DCs), which are essential antigen-presenting cells that bridge innate and adaptive immunity. rupress.orgfrontiersin.orgresearchgate.net

Type I IFNs can stimulate the differentiation of human blood monocytes into DCs. rupress.orgfrontiersin.org Treatment of immature DCs with type I IFN leads to the upregulation of surface markers associated with maturation, such as MHC class I and II, CD80, CD86, and CD40. frontiersin.orgaai.org This maturation process enhances their capacity to stimulate T cell responses. rupress.orgfrontiersin.org

A key aspect of DC function is their migration to lymph nodes to interact with T cells. nih.gov Interferon receptor agonists significantly enhance this migratory capacity. rupress.orgnih.gov Type I and Type II IFNs, especially in combination with TLR agonists, have been shown to markedly enhance the migration of DCs. nih.gov This is partly achieved by upregulating the expression of the chemokine receptor CCR7, which allows DCs to respond to the chemokines CCL19 and CCL21 present in lymphatic vessels. nih.govembopress.org The multifunctional molecule CD38, which is re-expressed upon DC maturation, is also involved in modulating DC migration and is influenced by IFN signaling. nih.gov

The adjuvant action of certain TLR agonists, like poly(I:C), is critically dependent on a widespread type I IFN response. rupress.org This IFN response is essential for DC maturation and the subsequent development of CD4+ T cell immunity. rupress.org

Agonist/FactorEffect on DCsKey Molecular ChangesFunctional Outcome
Type I IFN (IFN-α/β)Promotes differentiation from monocytes, induces maturationUpregulation of MHC-I, MHC-II, CD80, CD86, CD40Enhanced T cell stimulatory capacity. rupress.orgfrontiersin.orgaai.org
Type I & II IFN + TLR AgonistsEnhances migrationUpregulation of CCR7 and CD38Improved migration to lymph nodes. nih.gov
Poly(I:C) (TLR3 agonist)Induces maturation and adjuvant effectRequires induction of type I IFNEssential for linking innate DC activation to adaptive immunity. rupress.org

The activation of interferon receptors, often in concert with other innate immune receptors like TLRs, leads to the robust production of proinflammatory cytokines, which are critical for shaping the subsequent immune response. asm.orgfrontiersin.org Key among these are Interleukin-12p70 (IL-12p70) and Tumor Necrosis Factor-alpha (TNF-α). asm.orgfrontiersin.org

The production of bioactive IL-12p70, a potent inducer of Th1 responses, is tightly regulated and often requires synergistic signals. rupress.org For instance, combinations of TLR agonists, such as a TLR7/8 agonist (like R-848) with a TLR4 agonist (LPS) or a TLR3 agonist (poly(I:C)), can induce significant secretion of IL-12p70 from dendritic cells. rupress.org This synergy is partly mediated by an autocrine/paracrine loop involving type I IFN. rupress.org TLR engagement induces the production of type I IFN, which then cooperates with the NF-κB-dependent pathway to trigger the transcription of the IL-12p35 subunit, a necessary component of the active IL-12p70 heterodimer. rupress.org

Similarly, the combination of IFN-γ and various TLR agonists results in a clear synergistic effect on the secretion of both TNF-α and IL-12p70 by macrophages. frontiersin.org While TLR agonists alone may induce low to moderate levels of these cytokines, the addition of IFN-γ significantly boosts their production. frontiersin.org This enhanced cytokine secretion is a hallmark of the M1 macrophage polarization that is critical for anti-tumor and antimicrobial immunity. frontiersin.org The lack of type I IFN receptor signaling has been shown to result in a marked reduction in the induction of proinflammatory mediators like IL-6, IL-1β, and TNF-α in the lungs during a viral infection. asm.org

Dendritic Cell (DC) Differentiation, Activation, and Migration

Impact on Adaptive Immune Responses

Interferon receptor agonists are not limited to the innate immune system; they also profoundly impact the development and function of adaptive immunity. By influencing the activation and differentiation of T cells, these agonists help to orchestrate a specific and long-lasting immune response. researchgate.netfrontiersin.org

Interferon receptor agonists, particularly type I IFNs, directly and indirectly influence the activation, proliferation, and differentiation of T cells. aai.orgresearchgate.netaacrjournals.org These cytokines can act as a "third signal," alongside T cell receptor (TCR) engagement and costimulation, to promote the clonal expansion and differentiation of CD8+ T cells into cytotoxic T lymphocytes (CTLs). aacrjournals.org Direct signaling through the type I IFN receptor (IFNAR) on CD8+ T cells is crucial for their clonal expansion and the development of memory cells. aacrjournals.org

Type I IFNs also play a complex role in CD4+ T cell differentiation, influencing the balance between different T helper (Th) subsets. nih.gov In some contexts, type I IFN signaling promotes the differentiation of Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens. nih.gov This can occur through synergy with other cytokines like IL-12, leading to increased IFN-γ production by the T cells. nih.gov Conversely, type I IFN signaling can also support the development of T follicular helper (Tfh) cells, which are essential for providing help to B cells and generating robust antibody responses. nih.gov This dual role highlights the context-dependent effects of interferons on adaptive immunity. nih.gov

The activation of T cells is also indirectly enhanced by the effects of interferons on antigen-presenting cells (APCs) like dendritic cells and macrophages. plos.orgresearchgate.net By promoting DC maturation and the upregulation of MHC and costimulatory molecules, interferons enhance the ability of these APCs to effectively prime naive T cells. plos.orgfrontiersin.org Furthermore, the STING (stimulator of interferon genes) pathway, which leads to type I IFN production, is functional in human T cells. embopress.org Concomitant activation of the TCR and STING can turn T cells into IFN-producing cells themselves, although this can also have a negative impact on their functionality. embopress.org

CD8+ T Cell Enhancement and Cytotoxic T Lymphocyte (CTL) Activity

B Cell Activation, Proliferation, and Autoantibody Production

Interferon receptor agonists have a profound and often complex impact on B cells, influencing their activation, proliferation, and the production of antibodies, including autoantibodies. Type I IFNs are known to promote B-cell maturation and isotype switching to all IgG subclasses. nih.gov In murine models of lupus, signaling through the type I IFN receptor (IFNAR) is required for the production of IgG autoantibodies against both RNA- and DNA-associated autoantigens. nih.gov Mice lacking the IFNAR1 chain of the receptor fail to develop certain autoantibodies. nih.gov

TLR9 agonists, which induce type I IFNs, can activate B cells. spandidos-publications.com For example, the TLR9 agonist MGN1703 promotes a potent interferon response that increases the differentiation of B cells. mdpi.com A combination of TLR3 and TLR9 agonists can synergistically induce high levels of type I IFN, leading to the restoration of B cell and antibody responses. plos.org This combination has been shown to overcome the inhibitory effects of maternal antibodies on vaccination. plos.org

However, the role of interferons in B cell function can be a double-edged sword, particularly in the context of autoimmunity. IFN therapy has been associated with the development of autoantibodies and autoimmune diseases like SLE. nih.gov Type I IFNs can induce the differentiation of autoreactive B cells into plasma cells, thereby promoting autoantibody production. nih.gov In murine lupus models, TLR7 and TLR9 are critical for autoantibody production, with TLR7 being essential for autoantibodies against ribonucleoprotein antigens and TLR9 for anti-DNA antibodies. nih.gov IFN-γ also plays a role, as it can promote B cell propagation after primary antigen exposure and promote switching to the IgG2a antibody class, which is involved in antibody-dependent cytotoxicity. mdpi.com Conversely, in some settings, IFN-γ can inhibit B cell proliferation at early stages of activation. mdpi.com

Table 3: Effects of Interferon Receptor Agonists on B Cells

Agonist/Interferon Effect on B Cells Compound(s) Mentioned Source(s)
Type I IFNs Promote maturation and isotype switching to IgG. IFN-α, IFN-β nih.gov
Type I IFNs Required for IgG autoantibody production in a lupus model. IFN-α, IFN-β nih.gov
MGN1703 (TLR9 agonist) Increases B cell differentiation via an interferon response. MGN1703 mdpi.com
TLR3 and TLR9 agonists Synergistically induce type I IFN, restoring B cell and antibody responses. Poly I:C, ODN 2216 plos.org
Type I IFNs Can induce differentiation of autoreactive B cells and promote autoantibody production. IFN-α, IFN-β nih.gov
IFN-γ Promotes B cell propagation and switching to IgG2a after antigen exposure. IFN-γ mdpi.com

Adjuvant Activities on Humoral Immune Responses

Interferon receptor agonists are potent adjuvants, enhancing humoral immune responses to vaccines. nih.gov Type I IFNs, induced by various adjuvants, are crucial for this effect. For instance, STING agonists, which trigger type I IFN production, have shown promise as vaccine adjuvants by promoting B cell activation and antibody secretion. mdpi.com Blocking the type I IFN receptor after vaccination with a STING-stimulating vector has been shown to severely impair B cell activity and antibody generation in mice. mdpi.com

Cyclic dinucleotides, a class of STING agonists, exhibit potent mucosal adjuvant activities, leading to type I IFN-dependent protective humoral immune responses, including both IgG and IgA antibodies. tandfonline.com The combination of TLR9 and STING agonists has been shown to cooperatively boost the humoral immune response to a SARS-CoV-2 vaccine by increasing the germinal center B cell response. ijbs.com

Type I IFN itself can act as a natural mucosal adjuvant, enhancing antigen presentation and promoting the production of T and B cells. nih.gov Intranasal immunization with a protein antigen combined with IFN-α as an adjuvant resulted in high titers of binding and neutralizing antibodies, as well as specific IgA antibodies in mice. nih.gov This demonstrates the ability of type I IFN to stimulate humoral, cellular, and mucosal immunity. nih.gov Adjuvants like the TLR4 agonist and water-in-oil adjuvants that potentiate type I IFN responses are also being investigated for their potential to enhance vaccine efficacy. asm.org

Role in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. frontiersin.org Interferon receptor agonists can significantly modulate the TME, often shifting it from an immunosuppressive to an immunostimulatory state.

Induction of Anti-tumor Immunity

A key mechanism by which interferon receptor agonists combat cancer is by inducing a robust anti-tumor immune response within the TME. aacrjournals.orgfrontiersin.orgnih.govtandfonline.comrupress.org Activation of TLR9 by agonists like lefitolimod triggers the secretion of IFN-alpha, which in turn activates a broad range of immune cells, including NK cells, NKT cells, and dendritic cells (DCs), to attack tumor cells. tandfonline.com This process can convert "cold" tumors, which are poorly infiltrated by T cells, into "hot," immunogenic tumors that are more responsive to immunotherapy. tandfonline.comfrontiersin.org

STING agonists also play a crucial role in this process. Upon activation, the STING pathway leads to the production of type I interferons, which activate DCs and promote the priming of T cells, initiating a potent anti-tumor immune response. frontiersin.org For example, the STING agonist TAK-676 has been shown to increase interferon production and activate DCs. frontiersin.org Similarly, the RIG-I agonist MK461 induces a rapid anti-tumor response that is dependent on NK cells, followed by long-term control mediated by T cells. mdpi.com

The induction of anti-tumor immunity is a multi-faceted process. Interferons can directly alter tumor cell survival and inhibit angiogenesis. nih.gov They also enhance the actions of T cells, NK cells, and DCs. nih.gov Furthermore, type I IFNs are indispensable for the accumulation of cross-presenting DCs within the tumor and the subsequent priming of CD8+ T cells. frontiersin.org

Table 4: Induction of Anti-tumor Immunity by Interferon Receptor Agonists

Agonist/Interferon Mechanism of Action Compound(s) Mentioned Source(s)
Lefitolimod (TLR9 agonist) Triggers IFN-alpha secretion, activating NK, NKT, and dendritic cells. Lefitolimod tandfonline.com
STING agonists Induce type I interferons, leading to DC activation and T cell priming. TAK-676, E7766 frontiersin.org
MK461 (RIG-I agonist) Induces a rapid NK cell-dependent anti-tumor response followed by T cell-mediated control. MK461 mdpi.com
Type I IFNs Alter tumor cell survival, inhibit angiogenesis, and augment T cell, NK cell, and DC actions. IFN-α, IFN-β nih.gov
Type I IFNs Essential for intratumoral accumulation of cross-presenting DCs and priming of CD8+ T cells. IFN-α, IFN-β frontiersin.org

Reversal of Immunosuppression

The TME is often characterized by immunosuppressive mechanisms that allow tumors to evade immune destruction. frontiersin.org Interferon receptor agonists can counteract this immunosuppression. rupress.org For instance, STING agonists can help to subvert the immunosuppressive TME, thereby promoting the trafficking and persistence of CAR T cells in breast cancer. tandfonline.com The STING agonist E7766 can inhibit the activity of immunosuppressive regulatory T cells (Tregs) and impair the function of myeloid-derived suppressor cells (MDSCs). frontiersin.org

IFN-γ has been shown to reverse the immunosuppressive and pro-tumoral properties of tumor-associated macrophages (TAMs). nih.gov IFN-γ-treated TAMs secrete lower levels of mediators that promote the accumulation of suppressive T cells. nih.gov Furthermore, IFN-γ can prevent the differentiation of monocytes into TAM-like cells, instead skewing them towards an M1-polarized, immunostimulatory macrophage phenotype. nih.gov Similarly, STING agonists can induce the polarization of TAMs from the immunosuppressive M2 phenotype to the immunostimulatory M1 phenotype. frontiersin.org Low-dose oral IFN-α has also been suggested to contribute to reversing the immunosuppressive TME. ainos.com

Type I interferons can also reverse the immunosuppressive effects of mesenchymal stromal cells (MSCs) on splenocyte proliferation. researchgate.net This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) in MSCs. researchgate.net

Therapeutic Applications and Clinical Development of Interferon Receptor Agonists

Viral Infections

The innate antiviral properties of interferons have made their receptor agonists a key therapeutic option for several viral diseases.

For many years, peginterferon alfa-2a and peginterferon alfa-2b were central to the treatment of chronic hepatitis C virus (HCV) infection, often used with ribavirin. pharmgkb.orgdrugbank.com These agonists activate the JAK-STAT pathway upon binding to type I interferon receptors on hepatocytes, inducing an antiviral state that inhibits HCV replication. drugbank.compatsnap.com While more effective direct-acting antivirals have largely superseded them for HCV, the experience with interferon-based therapies has provided a valuable framework for antiviral drug development.

In the management of chronic hepatitis B virus (HBV), interferon alfa-2b and peginterferon alfa-2a remain relevant treatment choices. wikipedia.org They offer the possibility of a finite course of therapy and can lead to a durable virological response, including the loss of the hepatitis B surface antigen (HBsAg), a clinical outcome less frequently achieved with nucleos(t)ide analogue treatments. nih.govfrontiersin.org Clinical trials continue to explore novel strategies, such as combining peginterferon alfa-2b with nucleos(t)ide analogues to improve serological response rates in HBeAg-positive patients. nih.govclinicaltrials.govoup.com

Table 1: Selected Clinical Research on Interferon Receptor Agonists in Hepatitis

Compound Virus Key Research Finding
Peginterferon alfa-2a/2b HCV Foundation of therapy for over two decades, acting through the JAK-STAT pathway to inhibit viral replication. pharmgkb.org
Peginterferon alfa-2b HBV Add-on therapy to nucleos(t)ide analogues in interferon-naive patients showed a greater frequency of HBeAg seroconversion compared to monotherapy. nih.govoup.com
Interferon alfa-2b HBV Combination therapy with entecavir (B133710) resulted in an HBsAg clearance rate of 31.6% in a pediatric study. frontiersin.org

The COVID-19 pandemic highlighted the therapeutic potential of interferon receptor agonists for emerging viral threats. A deficient type I interferon response is linked to severe SARS-CoV-2 infection. catie.ca This has led to the investigation of exogenous interferons as a treatment. Clinical trials have shown that early administration of peginterferon lambda to outpatients with COVID-19 can significantly reduce the risk of hospitalization or emergency department visits. jwatch.org The proposed mechanism involves inducing a potent antiviral state at epithelial surfaces, such as the respiratory tract, which are primary sites of infection. clinicaltrials.govmdpi.com

Table 2: Peginterferon Lambda Clinical Trial Data for COVID-19

Clinical Trial Patient Population Key Outcome
Phase 3 (Reis G et al., 2023) ~2000 outpatients (mostly vaccinated) 51% reduction in hospitalization or emergency department visits with a single dose of peginterferon lambda compared to placebo. jwatch.org
ILIAD (NCT04354259) Outpatients A single injection accelerated viral clearance as determined by RT-PCR. mdpi.com
COVID-LAMBDA (NCT04331899) Outpatients Did not significantly reduce the duration of viral shedding or improve symptoms compared to placebo. mdpi.comnih.gov

The application of interferon receptor agonists extends to other respiratory viruses. Interferon-lambda is of particular interest due to its receptor's limited expression, primarily on epithelial cells, which may concentrate its antiviral effects in the respiratory tract and reduce systemic side effects. clinicaltrials.govmdpi.com Research has explored its potential to ameliorate infections from viruses like influenza and coronaviruses in animal models. clinicaltrials.gov

Emerging Viruses (e.g., SARS-CoV-2)

Oncology

Interferon receptor agonists exert antitumor effects through several mechanisms, including the direct inhibition of cancer cell proliferation, induction of apoptosis, and enhancement of the host immune response against malignant cells.

Interferon-alfa was a standard therapy for Chronic Myelogenous Leukemia (CML) before the era of tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net It can induce cytogenetic remissions and its ability to target CML stem cells, unlike TKIs, has led to a renewed interest in its use, often in combination therapies. nih.govnih.govmdpi.com The mechanisms are thought to involve direct antiproliferative effects and the stimulation of an immune response against the leukemia cells. nih.govashpublications.org

For Hairy Cell Leukemia, Interferon alfa-2a is an FDA-approved treatment that can lead to high rates of lasting remission. wikipedia.orglls.orgnih.gov It remains an important therapeutic option for this rare type of leukemia. ashpublications.orgmyleukemiateam.com

Research into the use of interferon receptor agonists for other solid tumors is ongoing.

Gastric Cancer: Studies have investigated the role of interferon-gamma (IFN-γ), noting that a high IFN-γ signature in CD8+ T cells may predict a better response to neoadjuvant immunotherapy plus chemotherapy. frontiersin.org However, other research suggests IFN-γ can also promote gastric cancer cell proliferation and metastasis through specific signaling pathways. nih.govresearchgate.net Some studies indicate IFN-γ can inhibit gastric carcinogenesis by inducing autophagy in epithelial cells. aacrjournals.orgmit.edu

Pancreatic Cancer: This is a highly aggressive cancer with limited treatment options. nih.gov In vitro studies have shown that IFN-β can be more potent than IFN-α at inhibiting the growth of pancreatic cancer cell lines. eur.nlnih.gov Clinical research has explored combining interferon-alfa with chemoradiotherapy, with some studies suggesting a survival benefit. mdpi.comnih.gov The synergistic effect of IFN-β with chemotherapy agents like gemcitabine (B846) is also an area of active investigation. spandidos-publications.com

Lung Cancer: The focus in lung cancer research has been on activating the cGAS-STING pathway, which is a critical sensor of cytosolic DNA that leads to the production of type I interferons. nih.govmednexus.orgmedsci.org Preclinical studies show that activating this pathway, either directly with STING agonists or through DNA-damaging agents, can enhance antitumor immunity and inhibit tumor growth. nih.govnih.govpeerj.com This strategy is being explored to improve responses to immunotherapy in lung cancer patients. medsci.orgnih.gov

Table 3: Research Highlights of Interferon Receptor Agonists in Solid Tumors

Cancer Type Agonist/Pathway Research Focus/Finding
Melanoma Interferon-alfa Approved as adjuvant therapy; significantly improves disease-free and overall survival. oup.comnih.govoup.com
Pancreatic Cancer IFN-β Shows more potent anti-cancer effects compared to IFN-α in preclinical models. eur.nlnih.gov
Gastric Cancer IFN-γ A high IFN-γ signature in T cells may predict response to chemo-immunotherapy. frontiersin.org
Lung Cancer cGAS-STING Pathway Activation of this pathway enhances antitumor immunity and is a promising therapeutic strategy. nih.govnih.govpeerj.com

Solid Tumors (e.g., Melanoma, Renal Cell Carcinoma, Gastric Cancer, Pancreatic Cancer, Lung Cancer)

Enhancement of Immune Checkpoint Inhibitor Efficacy

The activation of interferon signaling is a critical component for the success of immune checkpoint blockade (ICB) therapies. aacrjournals.org ICIs, such as antibodies targeting PD-1, PD-L1, and CTLA-4, have transformed cancer treatment, but their efficacy is often limited to a subset of patients with "hot," T-cell-inflamed tumors. aacrjournals.orgfrontiersin.org Interferon receptor agonists, particularly STING (Stimulator of Interferon Genes) agonists, are being investigated to convert "cold" tumors with minimal immune activity into "hot" tumors that are more responsive to ICIs. frontiersin.org

The cGAS-STING pathway is a key link between innate and adaptive immunity; its activation leads to the production of type I interferons, which in turn promotes the recruitment and activation of CD8+ T cells into the tumor microenvironment. frontiersin.org Research in preclinical models of HPV-positive head and neck squamous cell carcinoma (HNSCC) has shown that combining a STING agonist (ML-RR-CDA) with dual PD-1 and CTLA-4 blockade resulted in significant tumor regression and improved survival. d-nb.info This triple combination enhanced the ratio of cytotoxic T-lymphocytes (CTLs) to immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs). d-nb.info

Endogenous interferon is essential for the effectiveness of anticancer therapies, including checkpoint inhibition. aacrjournals.org However, some tumor microenvironments show decreased interferon signaling, which can lead to ICB resistance. aacrjournals.org Studies have shown that directly triggering this pathway with a STING agonist can restore responsiveness to ICB. aacrjournals.org For instance, the STING agonist SNX281 is being evaluated in clinical trials, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab, with early data suggesting it can enhance anti-tumor immunity. frontiersin.org The activation of STING by agonists can also upregulate immune checkpoint molecules on tumor cells, potentially making them more susceptible to ICB therapy. frontiersin.org

Targeted delivery of interferon to specific immune cells, such as dendritic cells (DCs), is another promising strategy. A type I IFN-derived "AcTaferon" (AFN) targeting Clec9A+ DCs demonstrated strong antitumor activity in various murine cancer models and, when combined with immune checkpoint blockade, led to complete tumor regression and long-lasting tumor immunity without systemic toxicity. aacrjournals.org

Combination with Chemotherapy and Radiotherapy

Interferon receptor agonists can synergize with conventional cancer treatments like chemotherapy and radiotherapy. mdpi.com The antitumor responses induced by these cytotoxic therapies often rely, at least in part, on the activation of the type I interferon system. mdpi.com Both chemotherapy and radiotherapy can induce immunogenic cell death (ICD), a process that releases tumor antigens and danger signals, which, in the presence of interferons, can potentiate a powerful anti-tumor immune response. mdpi.comfrontiersin.org

Radiotherapy (RT) stimulates anti-tumor immunity through several mechanisms, including the activation of the cGAS/STING pathway via RT-generated dsDNA, which leads to IFN-β production in tumor and dendritic cells. frontiersin.org Combining STING agonists with radiotherapy has been shown to increase interferon-stimulated gene expression and T-cell infiltration, resulting in reduced tumor burden in preclinical pancreatic cancer models. frontiersin.org

Similarly, type I interferons can enhance the effects of chemotherapy. For example, while the chemotherapy agent cisplatin (B142131) does not typically induce a protective antitumor immunity on its own, its efficacy can be boosted by a preceding intratumoral injection of IFN-I. mdpi.com In animal models of lymphoma, combining cyclophosphamide (B585) with IFN-I resulted in a synergistic antitumor response through the induction of ICD and activation of dendritic cells. mdpi.com Studies in pancreatic cancer patients and mouse models have also explored the combination of IFN-α with chemotherapy agents like 5-fluorouracil (B62378) (5-FU). nih.gov While a clinical study showed significant toxicity, the combination did reduce tumor growth in mice. nih.gov The synergistic effect of IFN-α with chemoradiotherapy has been observed in various cancers, including lung and anal cancer. frontiersin.org

These combinations leverage multiple mechanisms, including:

Direct antitumor effects : Interferons can directly inhibit tumor cell growth. nih.gov

Chemo- and radiosensitizing effects : They can make cancer cells more susceptible to cytotoxic treatments. nih.gov

Enhanced immunogenicity : Interferons increase the expression of MHC class I on tumor cells, making them more visible to the immune system. frontiersin.orgnih.gov

Immune modulation : They promote the maturation and function of dendritic cells and enhance the activity of T cells and NK cells. nih.gov

Autoimmune and Inflammatory Diseases

While stimulating the interferon pathway is beneficial in cancer, blocking its overactivation is a key therapeutic strategy in several autoimmune and inflammatory diseases where the pathway is pathologically dysregulated.

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus (SLE) is considered a prototypical type I interferonopathy, a group of diseases characterized by the chronic upregulation of the type I interferon pathway. mdpi.com A majority of SLE patients exhibit an "IFN signature," which is an increased expression of interferon-stimulated genes. mdpi.comnih.gov This dysregulation contributes to the breakdown of immune tolerance and the production of autoantibodies. nih.gov

This pathogenic role has made the type I interferon pathway a major target for therapeutic intervention. frontiersin.org Strategies include directly neutralizing interferon cytokines or blocking their receptor. nih.gov

Anifrolumab : This human monoclonal antibody targets the type I interferon receptor subunit 1 (IFNAR1), thereby blocking the signaling of all type I IFNs. mdpi.combmj.com By binding to IFNAR1, anifrolumab prevents its dimerization with IFNAR2, limits the downstream signaling cascade, and induces the receptor's internalization. bmj.com Its efficacy in reducing disease activity led to its approval for the treatment of moderate to severe SLE. bmj.comnih.gov

Rontalizumab : This antibody was developed to bind and neutralize all known subtypes of IFN-α. mdpi.com A phase I trial in SLE patients showed it was generally well-tolerated and resulted in a dose-dependent reduction in the expression of IFN-regulated genes. mdpi.com

Litifilimab (BIIB059) : This antibody targets the BDCA2 receptor on plasmacytoid dendritic cells (pDCs), which are a primary source of type I IFN in SLE. frontiersin.orgnih.gov Targeting these cells aims to decrease IFN production. A phase 2 trial demonstrated improvements in tender and swollen joints in SLE patients. frontiersin.org

Multiple Sclerosis (MS)

Interferon-beta (IFN-β) was one of the first disease-modifying therapies approved for relapsing-remitting multiple sclerosis (MS), a chronic inflammatory disease of the central nervous system. medscape.complos.org While its exact mechanism of action is not fully understood, IFN-β is known to have broad immunomodulatory effects. researchgate.net It is a polypeptide that helps reduce neuronal inflammation. researchgate.net

The therapeutic effects are thought to involve several actions:

Altering the response to surface antigens and enhancing immune cell activities. medscape.com

Suppressing inflammatory responses by controlling the secretion of pro- and anti-inflammatory cytokines. researchgate.net

Inhibiting T-cell activation. researchgate.net

Upregulating the expression of MHC class I proteins, which enhances the activation of CD8+ T cells. drugbank.com

A novel immunoregulatory mechanism proposed is the upregulation of Toll-like receptor 7 (TLR7) in plasmacytoid dendritic cells (pDCs). plos.org This upregulation by IFN-β leads to increased production of IFN-α when pDCs are stimulated by TLR7 agonists, which may enhance the antiviral innate immune response and reduce the risk of virus-triggered MS relapses. plos.org

Different formulations of interferon are used to treat MS:

Interferon beta-1b : The first medication approved for MS, it is used to treat relapsing forms of the disease to reduce the frequency of exacerbations. medscape.comdrugbank.com

Peginterferon beta-1a : This is another formulation indicated for the treatment of relapsing forms of MS. medscape.com

Rheumatoid Arthritis

The role of type I interferons (IFN-I) in rheumatoid arthritis (RA) is complex, with evidence suggesting both pathogenic and potentially protective functions. nih.govnih.gov An IFN gene signature is found in a subset of RA patients, and dysregulation of this pathway is thought to contribute to the disease's initiation or persistence. jrheum.orgresearchgate.net

Genetic variations in IFN-related genes like IRF5, STAT4, and PTPN22 are associated with the risk of developing RA. nih.gov In the synovium of RA patients, IFN-α can potentiate the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF. nih.gov

Conversely, some research points to a therapeutic potential for interferons. In vitro studies have shown that IFN-α treatment can increase the production of crucial cytokine antagonists, including interleukin-1 receptor antagonist (IL-1Ra) and soluble tumor necrosis factor receptor (sTNFR), in cells from the synovial fluid and tissue of RA patients. jrheum.org Furthermore, IFN-α treatment of RA synovial fluid cells was found to upregulate the gene expression of osteoprotegerin (OPG), an important inhibitor of bone resorption, without affecting its pro-resorptive counterpart, OPGL. jrheum.org These findings suggest a potential therapeutic role for IFN-α in arthritis by upregulating key cytokine antagonists. jrheum.org

Interferonopathies

Interferonopathies are a group of rare, inherited monogenic diseases caused by genetic mutations that lead to a chronic and excessive upregulation of the type I interferon pathway. nih.govnih.govbalkanmedicaljournal.org These disorders are characterized by autoinflammation and can present with a wide range of symptoms, including vasculitic skin changes, interstitial lung disease, and neurological impairments. nih.govbalkanmedicaljournal.org Aicardi-Goutières syndrome is a prototypic example. nih.gov

The constant overproduction of type I IFN is a central pathogenic feature, making the IFN pathway a logical therapeutic target. nih.gov Given the success of IFNAR1 blockade in the related interferon-driven disease SLE, this strategy is being applied to genetic interferonopathies. bmj.com

Anifrolumab , the monoclonal antibody that blocks the IFNAR1 receptor, is being explored as a treatment for these conditions. bmj.com By binding to IFNAR1, it disrupts the downstream signaling cascade activated by all type I interferons. bmj.com This approach holds promise for tackling these rare genetic disorders by directly targeting their core pathophysiological mechanism. bmj.com

Research Methodologies and Preclinical Development

In Vitro Studies and Cell-Based Assays

In vitro studies and cell-based assays represent the initial step in the preclinical assessment of interferon receptor agonists. These assays provide a controlled environment to dissect the molecular and cellular effects of these agents.

Gene Expression Profiling (e.g., ISG Expression)

A hallmark of interferon receptor activation is the induction of a specific set of genes known as interferon-stimulated genes (ISGs). aacrjournals.orgnih.gov Gene expression profiling is a powerful tool to confirm the mechanism of action of an agonist and to identify the downstream pathways it activates. ersnet.orgnih.gov

Techniques such as microarray analysis and RNA sequencing are used to obtain a comprehensive view of the transcriptional changes induced by the agonist. atsjournals.orgresearchgate.net A more targeted approach involves quantitative real-time PCR (RT-qPCR) to measure the expression levels of specific ISGs, such as OAS1, MX1, IFI27, and IFI44. mdpi.comatsjournals.org These genes encode proteins with direct antiviral functions or roles in modulating the immune response. researchgate.net

Studies have shown that different types of interferons can induce a hierarchy of ISG expression, with IFN-β generally being the most potent, followed by IFN-α and then IFN-λs. nih.gov The kinetics of ISG induction can also vary; for example, IFN-α stimulation can lead to an early peak in ISG expression that then declines due to negative feedback mechanisms, while IFN-β and IFN-λs can result in more sustained expression. nih.gov The expression of ISGs is considered a more sensitive indicator of IFN pathway activation than measuring the IFN cytokines themselves. ersnet.org

In the context of STING agonists, treatment of cells has been shown to increase the mRNA levels of antiviral genes like ISG15 and OAS1. mdpi.com Similarly, the small molecule idarubicin (B193468) was found to increase the expression of the antiviral gene 2',5'-oligoadenylate synthetase 1 (OAS1), an effect that was dependent on the presence of STAT1. plos.org

Table 2: Selected Interferon-Stimulated Genes (ISGs) and their Function

Gene Full Name Function
OAS1 2',5'-oligoadenylate synthetase 1 Synthesizes 2'-5'-linked oligoadenylates, which activate RNase L to degrade viral and cellular RNA. plos.orgmdpi.comatsjournals.org
MX1 MX dynamin like GTPase 1 Antiviral protein that can inhibit the replication of a broad range of RNA viruses. atsjournals.org
IFI27 Interferon Alpha Inducible Protein 27 Involved in apoptosis and has antiviral properties. atsjournals.org
IFI44L Interferon Induced Protein 44 Like Associated with antiviral responses. ersnet.org
RSAD2 Radical S-Adenosyl Methionine Domain Containing 2 (Viperin) Inhibits the replication of a wide range of viruses through various mechanisms. ersnet.org
ISG15 ISG15 Ubiquitin-Like Modifier Covalently modifies cellular and viral proteins (ISGylation), impacting their function and inhibiting viral replication. mdpi.com

Cell Proliferation and Apoptosis Assays

Interferon receptor agonists can exert direct effects on tumor cells by inhibiting their growth and inducing programmed cell death (apoptosis). nih.govoncotarget.com Various assays are employed to quantify these antiproliferative and pro-apoptotic effects.

Cell proliferation can be measured using methods like the ³H-thymidine uptake assay, which assesses DNA synthesis, or colorimetric assays such as the MTT and CCK-8 assays, which measure metabolic activity as an indicator of cell viability. mdpi.comaacrjournals.org For instance, the combination of 9-cis-RA and IFN-α was shown to cause a more pronounced inhibition of mantle cell lymphoma cell proliferation compared to either agent alone. aacrjournals.org

Apoptosis is detected and quantified using techniques like Annexin V/propidium iodide (PI) staining followed by flow cytometry. mdpi.comaacrjournals.org Annexin V binds to phosphatidylserine, which is exposed on the outer surface of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with a compromised membrane. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Studies have demonstrated that IFN-α can induce apoptosis in HeLa cervical cancer cells. mdpi.com The activation of key apoptotic proteins, such as caspases, can also be measured using fluorimetric kits. aacrjournals.orgnih.gov For example, IFN-λR1 signaling has been shown to activate caspase-3, -8, and -9. nih.gov

Table 3: In Vitro Effects of Interferon Receptor Agonists on Cell Proliferation and Apoptosis

Agonist/Compound Cell Line Effect Assay
IFN-α HeLa (Cervical Cancer) Inhibition of proliferation, induction of apoptosis. mdpi.com MTT, CCK-8, Annexin V/PI staining. mdpi.com
9-cis-RA and IFN-α SP53 (Mantle Cell Lymphoma) Inhibition of proliferation, induction of apoptosis. aacrjournals.org ³H-thymidine uptake, Annexin V/PI staining. aacrjournals.org
IFN-λR1 signaling HT29 (Colorectal Adenocarcinoma) Induction of apoptosis, G0/G1 cell cycle arrest. nih.gov Annexin V/PI staining, TUNEL assay. nih.gov
Type I IFNs (IFN-α/β) Multiple Cancer Cell Lines Anti-proliferative and pro-apoptotic effects. researchgate.net Not Specified

Immunomodulatory Effects on Isolated Immune Cells

Interferon receptor agonists can significantly modulate the function of various immune cells, which is a critical aspect of their antiviral and antitumor activity. oncotarget.comnih.gov In vitro co-culture systems are used to study these effects on isolated immune cell populations.

These studies often involve isolating specific immune cells, such as T cells, natural killer (NK) cells, and dendritic cells (DCs), from peripheral blood. frontiersin.orgfrontiersin.org The cells are then treated with the IFN receptor agonist, and various functional parameters are assessed. For example, the effect of IFN-α subtypes on the proliferation and effector functions of virus-specific CD8+ T cells has been investigated in detail. frontiersin.org It was found that certain IFN-α subtypes could suppress T cell proliferation while simultaneously enhancing their cytotoxic capabilities and cytokine production (e.g., IFN-γ, TNF-α). frontiersin.org

The activation state of immune cells can be evaluated by measuring the expression of activation markers using flow cytometry or by quantifying the secretion of cytokines and chemokines using ELISA or multiplex bead arrays. acs.orgsemanticscholar.org For example, IFN-λ has been shown to activate the JAK-STAT pathway in neutrophils, leading to the phosphorylation of STAT1. frontiersin.orgsemanticscholar.org Furthermore, STING agonists can induce the secretion of cytokines like IFN-α, IFN-β, and IL-6 from primary human nasal and bronchial tissues. acs.org

In Vivo Preclinical Models

Following promising in vitro results, interferon receptor agonists are evaluated in in vivo preclinical models to assess their efficacy and biological effects in a whole-organism context.

Mouse Models of Viral Infections and Cancer

Mouse models are the most commonly used systems for the in vivo evaluation of interferon receptor agonists due to the availability of a wide range of well-characterized strains, including genetically modified mice. oncotarget.compnas.org

In the context of viral infections, mice are infected with a specific virus, and the efficacy of the agonist is determined by measuring the reduction in viral load in various organs, improvement in survival rates, and modulation of the immune response. asm.orgpnas.org For example, while recombinant IFN-α was effective at reducing viral loads in mouse models of EMCV and lymphocytic choriomeningitis virus (LCMV) infection, recombinant IFN-λ did not show a similar effect. asm.org However, IFN-λ did reduce the hepatic viral titer of HSV-2. asm.org STING agonist treatment has also been evaluated in mouse models of viral infection, where it has been shown to trigger immune defense mechanisms. pnas.org

For cancer studies, tumor cells are implanted into mice, either subcutaneously or orthotopically, to create a tumor model. oncotarget.comresearchgate.net The antitumor efficacy of the IFN receptor agonist is then assessed by measuring tumor growth inhibition, reduction in metastasis, and increased survival. oncotarget.comspandidos-publications.com For instance, in a mouse model of pancreatic cancer, the combination of IFN-β and gemcitabine (B846) was investigated, although it did not result in a statistically significant reduction in tumor size in immune-competent mice. spandidos-publications.com In contrast, STING agonists have shown significant antitumor effects in various tumor models, an effect that is often dependent on the induction of type I interferons. pnas.org

These in vivo models also allow for the detailed analysis of the tumor microenvironment and the systemic immune response. This can include profiling the immune cells that infiltrate the tumor and examining the expression of immune-related genes within the tumor tissue. researchgate.netspandidos-publications.com

Table 4: Compound Names Mentioned in the Article

Compound Name
9-cis-RA
DMXAA
diABZI
Gemcitabine
Idarubicin
IFN-α
IFN-β
IFN-γ
IFN-λ
IFN-λ1
IFN-λs
IL-6

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in the preclinical development of interferon receptor agonists, enabling researchers to understand the relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). accp1.org This approach moves beyond simple dose-response relationships to provide a more mechanistic understanding of a drug's behavior in vivo. nih.govplos.orgfrontiersin.org

In preclinical studies involving interferon receptor agonists, PK-PD models are often developed using data from animal models, such as mice. nih.govuni-heidelberg.deresearchgate.net These models typically consist of two main components: a pharmacokinetic model that describes the absorption, distribution, metabolism, and elimination (ADME) of the agonist, and a pharmacodynamic model that links the agonist's concentration to a specific biomarker response. accp1.org For instance, a two-compartment model might be used to describe the pharmacokinetics of an agonist, while a sigmoid Emax model can describe the dose-dependent induction of a biomarker like interferon-alpha (IFN-α). nih.gov

A key application of PK-PD modeling is to simulate the time course of the biological response to different dosing regimens. accp1.org For example, in studies with a Toll-like receptor 7 (TLR-7) agonist, which induces the production of IFN-α, PK-PD modeling was used to describe the rapid rise and fall of plasma IFN-α concentrations following oral administration in mice. nih.gov The model helped estimate key parameters such as the degradation rate of IFN-α and the maximum production velocity. nih.gov Such models can facilitate the identification of drug characteristics necessary for a successful therapeutic outcome and can help in the rational selection of doses and schedules for clinical trials. nih.govacs.org

Furthermore, multi-scale PK-PD models, which integrate whole-body physiologically-based pharmacokinetic (PBPK) models with intracellular signaling models, offer a more comprehensive understanding. plos.orguni-heidelberg.de These models can predict the drug concentration at the target site (e.g., the liver) and link it to the downstream cellular responses, such as the expression of interferon-stimulated genes (ISGs). uni-heidelberg.deresearchgate.net By comparing in vivo predictions with in vitro data, these models have highlighted that intracellular responses under physiological conditions can be significantly different from those observed in cell cultures. plos.org This quantitative approach supports the translation of preclinical findings to human studies. uni-heidelberg.deresearchgate.net

Biomarker Identification and Validation in Preclinical Settings

In the preclinical development of interferon receptor agonists, the identification and validation of biomarkers are essential for demonstrating proof-of-concept, understanding the mechanism of action, and predicting clinical efficacy. murdoch.edu.aumdpi.com Biomarkers serve as measurable indicators of a biological response to the agonist. murdoch.edu.au Preclinical animal models are instrumental in this process, allowing for the investigation of cause-and-effect relationships and the characterization of immunological signatures associated with agonist activity. murdoch.edu.aunih.gov

A primary and direct biomarker for interferon receptor activation is the induction of interferons themselves, such as IFN-α or IFN-β, which can be measured in plasma or serum. nih.govsnmjournals.org For example, following the administration of a systemic STING (stimulator of interferon genes) agonist in preclinical models, a rapid increase in serum IFN-β levels was observed. snmjournals.org

Downstream of interferon signaling, a host of interferon-stimulated genes (ISGs) are upregulated, and these serve as robust pharmacodynamic biomarkers. mdpi.com The expression of specific ISGs can be measured at the transcript (mRNA) or protein level in various tissues or peripheral blood cells. mdpi.commdpi.com Commonly used ISG biomarkers in preclinical studies include:

Mx proteins (e.g., Mx1, Mx2): These are well-established markers of type I interferon activity. uni-heidelberg.debiorxiv.org

IFI27 (Interferon alpha-inducible protein 27): This has been identified as a strong single-gene biomarker to differentiate viral from bacterial infections, driven by interferon pathway activation. mdpi.com

IFI44L (Interferon-induced protein 44-like): This gene is upregulated in response to viral infections and has been proposed as a diagnostic biomarker. mdpi.commdpi.com

CXCL10 (IP-10): This chemokine is induced by both type I and type II interferons and plays a role in recruiting immune cells. mdpi.com

CD274 (PD-L1): Increased levels of CD274 transcripts have been correlated with improved clinical response in a mouse model of multiple sclerosis treated with an interferon superagonist, suggesting its potential as a predictive biomarker. nih.gov

Beyond gene expression, functional and metabolic changes can also serve as biomarkers. For instance, ¹⁸F-FDG PET imaging has been used to visualize increased glucose uptake in the spleen of mice treated with a STING agonist, indicating metabolic activation of immune cells in secondary lymphoid tissues. snmjournals.org This provides spatial and temporal information about the immune response that complements serum biomarker measurements. snmjournals.org The validation of these biomarkers in preclinical models, by correlating them with therapeutic outcomes, is a crucial step before they can be considered for use in clinical trials to monitor treatment response and guide patient selection. murdoch.edu.auoup.comjrheum.org

Structural Biology and Rational Design of Agonists

Computational Approaches (e.g., In Silico Screening, De Novo Design)

Computational methods have become indispensable tools in the rational design and discovery of novel interferon receptor agonists. nih.govacs.org These in silico approaches accelerate the identification of promising lead compounds and provide a framework for understanding the molecular interactions that govern agonist activity, ultimately reducing the time and cost of preclinical development. acs.orgresearchgate.netplos.org

In Silico Screening: This technique involves computationally searching large libraries of small molecules to identify those that are likely to bind to and activate the target receptor. acs.orgnih.gov For the type I interferon receptor (IFNAR), in silico screening strategies have been employed to find small molecule mimetics. acs.orgresearchgate.net The process often starts with the three-dimensional structure of the interferon-receptor complex. researchgate.net Key structural features of the natural ligand's receptor-binding domains are used as templates to screen for non-peptidic compounds that can mimic these interactions. acs.orgresearchgate.net For instance, researchers have used the structural features of interferon receptor recognition peptides (IRRPs) to guide the search for small molecules that mimic their surface characteristics, leading to the identification of potential agonists with antiviral activity. acs.orgresearchgate.net

De Novo Design: This computational approach aims to design entirely new molecules or proteins with desired properties. nih.gov In the context of interferon receptor agonists, de novo design can be used to create novel cytokines or peptide mimetics. nih.govbiorxiv.org This can involve rearranging existing protein structures or designing new scaffolds that selectively engage the target receptors. nih.gov One successful example is the creation of Neo-2/15, a de novo cytokine designed computationally, which demonstrates the potential of these methods to generate novel therapeutics. nih.gov Computational tools like PROSS and FireProt have also been successful in cytokine engineering and design. nih.gov By combining structure prediction and modeling, scientists can design agonists with tailored specificities and functionalities. nih.govmdpi.com

These computational strategies are often followed by experimental validation. plos.org For example, after identifying potential STING agonist candidates from a database using structure-based screening and molecular docking, their binding affinity and the stability of the ligand-receptor complex are further analyzed using molecular dynamics simulations before being tested in animal experiments. plos.org The integration of these computational methods provides a powerful platform for the rational design of next-generation interferon receptor agonists. chimia.ch

Protein Engineering for Enhanced Potency and Reduced Toxicity

Protein engineering plays a pivotal role in optimizing interferon-based therapeutics, aiming to enhance their potency and clinical utility while minimizing undesirable side effects. nih.govfrontiersin.org By modifying the structure of interferons or their receptor-binding domains, researchers can fine-tune their biological activities. nih.govosti.gov

A key strategy involves enhancing the binding affinity of an interferon for its receptor, which often correlates with increased biological potency. frontiersin.org For example, an IFNα2 variant was engineered to have a higher binding affinity for the IFNAR1 receptor subunit, mimicking the properties of the more potent IFNβ. frontiersin.org This modification resulted in a significant increase in its antiproliferative activity. frontiersin.org Similarly, an interferon superagonist, YNSα8, was created based on a low-affinity IFNα backbone but was modified to exhibit higher receptor affinity than IFNβ. nih.gov

Furthermore, protein engineering can be used to alter the geometry of the receptor-ligand complex to optimize signaling. biorxiv.orgbiorxiv.org For type III interferons, which are naturally less potent than type I interferons, engineering the IFNλR1 receptor to create a more optimal alignment of the associated JAK kinases was shown to significantly enhance signaling and antiviral activity. biorxiv.orgbiorxiv.org This demonstrates that beyond just binding affinity, the precise structural arrangement of the signaling complex is a critical determinant of potency that can be manipulated through protein engineering. biorxiv.orgbiorxiv.org These engineered enhancements can lead to more effective therapeutics with improved safety profiles. nih.gov

Development of Biased Agonists

The development of biased agonists represents a sophisticated strategy in the design of interferon-based therapeutics, aiming to decouple the pleiotropic effects of natural interferons. osti.govosti.gov Interferons like IFN-γ trigger a wide array of cellular responses, some of which are therapeutically beneficial (e.g., immunostimulatory) while others can be detrimental (e.g., immunosuppressive or toxic). osti.govnih.gov Biased agonists are engineered molecules that selectively activate a subset of the downstream signaling pathways normally triggered by the natural ligand, thus offering a more targeted therapeutic effect. nih.govosti.gov

This approach is heavily reliant on a detailed understanding of the structural basis of interferon-receptor interactions. osti.govnih.gov By determining the crystal structure of the complete signaling complex, such as the hexameric IFN-γ–IFNγR1–IFNγR2 complex, researchers can identify the specific molecular interfaces that govern the recruitment of signaling components and subsequent pathway activation. osti.govosti.govnih.gov This structural blueprint allows for the rational design of interferon variants with specific mutations at these interfaces. nih.gov

A notable example involves the engineering of IFN-γ variants. osti.govnih.gov By creating mutant heterodimeric IFN-γ variants, researchers were able to produce partial agonists that exhibited biased gene-expression profiles. osti.govnih.gov These biased agonists successfully retained the ability to upregulate Major Histocompatibility Complex (MHC) class I expression, a key immunostimulatory function for enhancing tumor antigen presentation. nih.govosti.govnih.gov However, they showed a greatly impaired ability to induce the expression of Programmed Death-Ligand 1 (PD-L1), an immunosuppressive molecule. nih.govosti.govnih.gov This uncoupling of MHC I and PD-L1 expression demonstrates the potential of biased agonists to create a more favorable anti-tumor immune response without the concomitant immunosuppressive effects of the wild-type cytokine. nih.govnih.gov

The principle of biased agonism is not limited to modifying the ligand. It can also be achieved by designing synthetic ligands, or "synthekines," that compel signaling through non-natural receptor dimers, thereby initiating novel signaling pathways. nih.govnih.gov By selectively engaging specific receptor subunits, these engineered agonists can fine-tune cellular responses, offering a promising avenue for developing safer and more effective cytokine-based therapies. nih.govbiorxiv.org

Challenges and Future Research Directions

Mechanisms of Resistance to Interferon Receptor Agonist Therapy

Resistance to interferon (IFN) receptor agonist therapy, whether intrinsic or acquired, presents a significant hurdle in the treatment of various diseases, including cancer and viral infections. Tumors and pathogens have evolved sophisticated mechanisms to evade the potent anti-proliferative and immune-stimulatory effects of interferons. These resistance mechanisms often involve alterations at various levels of the IFN signaling cascade, from receptor expression to the downstream execution of IFN-stimulated gene (ISG) functions.

Silencing of Interferon Signaling Pathways in Cancer

The epigenetic silencing of key components within the interferon signaling pathway is a primary mechanism by which cancer cells develop resistance. nih.govplos.org This process does not involve changes to the DNA sequence itself but rather modifications that alter gene expression.

One critical mechanism is the epigenetic silencing of Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7. nih.govplos.org These transcription factors are crucial for the induction of type I interferons and the subsequent signaling cascade. plos.org In lung cancer, for instance, the disruption of the IFN pathway has been linked to the epigenetic silencing of IRF5 and/or IRF7. plos.org This silencing can lead to a reduced or abrogated response to interferon-based therapies. nih.govplos.org Similarly, the loss of IRF5 has been correlated with disease stage and metastasis in some cancers, suggesting its role in resistance to IFN therapies. nih.gov

Another mechanism involves the hypermethylation and subsequent silencing of genes encoding for Suppressor of Cytokine Signaling (SOCS) proteins. mdpi.com While SOCS proteins are negative regulators of the JAK-STAT pathway, their loss can lead to uncontrolled IFN signaling, which has been associated with T-cell inactivation and the upregulation of immune checkpoint molecules like PD-L1. mdpi.com Conversely, in some contexts, cancer cells can upregulate SOCS1 and SOCS3, leading to a decrease in IFN-induced STAT1 phosphorylation and subsequent unresponsiveness to type I IFN. nih.govfrontiersin.org

Furthermore, the loss of STAT2 has been associated with a diminished apoptotic response to IFN-α treatment in cell lines. oncotarget.com The zinc finger transcriptional repressor Blimp-1 (PRDM1) has also been shown to regulate the expression of IFN signaling components by directly targeting the transcriptional activator STAT1. nih.gov

Downregulation of Interferon Receptors

The expression levels of interferon receptors on the cell surface are a critical determinant of cellular responsiveness to interferon therapy. oncotarget.com Downregulation of these receptors, particularly the IFN-α/β receptor 1 (IFNAR1), is a well-documented mechanism of resistance. frontiersin.org

Tumor cells may inherently possess lower levels of interferon receptors, rendering them resistant to the anti-proliferative effects of type I interferons. oncotarget.com Moreover, the tumor microenvironment can actively promote the downregulation of IFNAR1. frontiersin.org Factors such as vascular endothelial growth factor (VEGF), hypoxia, and pro-inflammatory cytokines like TNF-α and IL-1, all of which can be present in the tumor microenvironment, can trigger the ubiquitination and subsequent degradation of IFNAR1. frontiersin.org

Studies have shown a differential pattern of IFN-α receptor downregulation between IFN-sensitive and IFN-resistant cells. aacrjournals.org In sensitive cells, low concentrations of IFN-α can lead to almost complete receptor downregulation, whereas resistant cells show only partial downregulation even at much higher concentrations. aacrjournals.org This differential regulation is not necessarily due to differences in receptor internalization or degradation but may involve receptor recycling processes. aacrjournals.org The downregulation of IFNGR, the receptor for IFN-γ, has also been linked to tumor progression. nih.gov

Mutations in JAK/STAT Pathway Components

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by interferons. Genetic alterations, specifically mutations in the genes encoding key components of this pathway, are a significant cause of resistance to interferon-based therapies and immunotherapies that rely on a functional IFN-γ response. aacrjournals.orgnih.gov

Loss-of-function (LoF) mutations in JAK1 and JAK2 have been identified in patients with melanoma who have developed both primary and acquired resistance to immune checkpoint inhibitors. aacrjournals.org These mutations prevent the proper transduction of the interferon signal, leading to a loss of IFN-γ-induced gene expression, including the downregulation of MHC class I molecules and PD-L1. nih.gov This allows tumor cells to evade immune surveillance. nih.gov The impaired activity of JAK1 and JAK2 is associated with a loss of the ability of IFN-γ to induce growth arrest and apoptosis in tumor cells. nih.gov

Similarly, mutations in STAT genes, particularly STAT1 and STAT2, can confer resistance. mdpi.com STAT1 is a critical mediator of the anti-tumor effects of both type I and type II interferons. jci.org Loss of STAT1 or the presence of inactivating mutations that disrupt IFN signaling have been observed in various cancers and are associated with a poorer prognosis. jci.org The zinc finger transcriptional repressor Blimp-1 (PRDM1) can also regulate the expression of MHC class I pathway components by directly targeting STAT1. nih.gov

Viral Evasion Strategies

Viruses have co-evolved with their hosts and have developed a remarkable array of strategies to counteract the host's interferon response, which is a critical first line of defense against viral infections. frontiersin.orgmcmaster.caresearchgate.net These evasion tactics are multifaceted and can target virtually every step of the IFN signaling pathway. mcmaster.caresearchgate.net

Many viruses have mechanisms to prevent the initial production of type I interferons. frontiersin.orgmcmaster.ca This can be achieved by shielding their genetic material from detection by host pattern recognition receptors (PRRs) or by actively inhibiting the signaling cascades downstream of these sensors. mcmaster.cabiologists.com

Once interferons are produced, viruses can still block their effects by interfering with the IFN receptor or the downstream JAK/STAT signaling pathway. researchgate.netmcmaster.ca For example, some viruses can induce the degradation of components of the JAK/STAT pathway. frontiersin.org The Human Metapneumovirus (HMPV), Respiratory Syncytial Virus (RSV), and Japanese Encephalitis Virus (JEV) are among the viruses that can counteract type I IFN signaling. researchgate.net The C protein of the Sendai virus, for instance, binds to STAT1 to block the formation of active dimers. frontiersin.org The measles virus P gene encodes proteins that are major antagonists of IFN-mediated JAK/STAT signaling. frontiersin.org

Furthermore, viruses can degrade cellular mRNAs, leading to a reduction in the levels of key signaling proteins like JAK1 and STAT2, as seen with Herpes Simplex Virus-1 (HSV-1). frontiersin.org Some viruses, like the Porcine Epidemic Diarrhea Virus, target STAT1 for proteasome-dependent degradation. frontiersin.org These diverse evasion strategies highlight the critical importance of the interferon system in controlling viral infections and the immense selective pressure on viruses to overcome it. frontiersin.orgmcmaster.caresearchgate.net

Strategies to Overcome Resistance and Enhance Efficacy

Combination Therapies with Other Immunotherapies (e.g., Immune Checkpoint Inhibitors)

A promising strategy to overcome resistance to interferon receptor agonists and enhance their therapeutic efficacy is to combine them with other immunotherapies, most notably immune checkpoint inhibitors (ICIs). d-nb.info ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the brakes on the immune system, allowing T cells to more effectively recognize and attack cancer cells. bmj.comfrontiersin.org

The rationale for this combination is based on the complementary mechanisms of action. Interferon receptor agonists can increase the immunogenicity of tumors by upregulating the expression of MHC molecules, thereby making them more visible to the immune system. nih.gov They can also promote the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. bmj.com However, this heightened immune response can also lead to the upregulation of immune checkpoint molecules like PD-L1 as a mechanism of adaptive resistance. oncotarget.comjci.org

This is where ICIs come into play. By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, or CTLA-4 on T cells, these inhibitors can prevent T-cell exhaustion and sustain the anti-tumor immune response initiated by the this compound. bmj.comfrontiersin.org

Preclinical studies have demonstrated the synergistic effects of this combination. For example, combining a STING (Stimulator of Interferon Genes) agonist, which induces type I interferon production, with anti-PD-1 and anti-CTLA-4 antibodies has been shown to lead to sustained tumor regression in mouse models of head and neck squamous cell carcinoma. bmj.com This combination therapy significantly increased the number of CTLs in both local and distant tumors. bmj.com Similar synergistic effects have been observed with oncolytic viruses, which also work in part by stimulating the interferon pathway, when combined with ICIs. frontiersin.org Clinical trials are currently underway to evaluate the efficacy of combining type I IFN inducers with ICIs in various cancers. d-nb.info The combination of IFN-gamma with a STING agonist and anti-PD-1 blockade has also shown promise in preclinical models of gastric cancer. nih.gov

Development of Novel Receptor Agonists with Improved Properties

The development of new interferon receptor agonists with enhanced characteristics is a primary focus of current research, aiming to overcome the limitations of naturally occurring interferons. nih.gov Engineering efforts are centered on creating molecules with improved functionality, better tissue selectivity, and more favorable drug-like properties. nih.gov A key strategy involves designing "biased agonists" by rationally mutating cytokine-receptor interfaces to fine-tune gene expression and cellular signaling for specific therapeutic effects. nih.gov

One successful approach has been the directed evolution of type III interferons (IFN-λs). nih.gov While IFN-λs are therapeutically promising due to their restricted receptor expression, their natural signaling potency is lower than that of type I IFNs. nih.govnih.gov To address this, researchers have designed IFN-λ analogs by substituting critical amino acids. nih.gov For instance, two analogs, designated analog-6 and analog-7, demonstrated unexpectedly high potency in activating the interferon-stimulated response element (ISRE), even greater than that of IFN-α2a. nih.gov These analogs also effectively inhibited the replication of hepatitis C virus and H3N2 influenza A virus. nih.gov

Another area of innovation is the development of agonists for the Stimulator of Interferon Genes (STING) pathway, which triggers the production of type I interferons and other cytokines. researchgate.net This has led to the creation of synthetic non-nucleotide STING agonists and cyclic dinucleotide (CDN) derivatives with improved drug-like properties compared to natural ligands. researchgate.net Furthermore, computational design tools like Rosetta have been used to create de novo protein mimics of cytokines such as IL-2 and IL-15, offering a blueprint for designing novel interferon agonists with highly selective properties. nih.gov

Table 1: Examples of Novel Interferon Receptor Agonists and Strategies

Agonist/StrategyDescriptionImproved PropertyReference
Analog-6 and Analog-7Engineered IFN-λ analogs with substituted amino acids.Higher potency in activating ISRE than natural IFN-λ1 and IFN-α2a; potent antiviral activity. nih.gov
H9TA partial agonist of IL-2 with reduced binding at the IL-2Rγ interface.Maintains desired T-cell expansion effects while potentially reducing undesired effects. nih.gov
Synthetic STING Agonists (e.g., diABZI, MSA-2)Non-nucleotide or CDN-derivative compounds that activate the STING receptor, inducing interferon production.Enhanced antitumor immunity and improved drug-like properties over natural ligands. researchgate.net
De Novo Protein Design (e.g., Neo-2/15)Computationally designed proteins that mimic natural cytokines to selectively engage targets.High potency and selectivity, leading to improved efficacy in tumor models. nih.gov
M8 (5'pppRNA)A rationally designed, uridine-rich hairpin 5'pppRNA that acts as a RIG-I agonist.Stimulates a more robust and extensive interferon response compared to other RIG-I agonists. asm.org

Modulation of Interferon-Induced Gene Expression for Specific Therapeutic Outcomes

A significant challenge in interferon-based therapy is that the broad induction of hundreds of interferon-stimulated genes (ISGs) can lead to unwanted side effects. biorxiv.org Future research is therefore aimed at modulating interferon signaling to achieve the expression of specific subsets of ISGs tailored for a particular therapeutic outcome. biorxiv.orglupusresearch.org The antiviral effects of interferons are not mediated by a single gene but by the combined action of many ISGs, and individual ISGs have varying levels of effectiveness against different viruses. biorxiv.org This provides a strong rationale for fine-tuning the ISG profile to create a more precise and effective response. biorxiv.org

Research has identified several factors that can differentially regulate ISG expression. For example, the transcription factor ETV7, which is itself induced by interferon, acts to suppress a specific subset of ISGs required for controlling influenza viruses. biorxiv.org Conversely, other interferon-responsive factors like IRF1 and ELF1 can activate distinct groups of ISGs, adding another layer of regulatory complexity. biorxiv.org This suggests that targeting these regulatory factors could allow for the selective enhancement or suppression of specific arms of the interferon response.

Table 2: Factors Involved in Modulating ISG Expression

Modulatory FactorMechanismTherapeutic PotentialReference
ETV7Transcription factor that suppresses a subset of ISGs.Targeting ETV7 could de-repress certain antiviral ISGs, enhancing viral clearance. biorxiv.org
IRF1 / ELF1Transcription factors that activate specific groups of ISGs.Could be leveraged to selectively induce ISGs with desired therapeutic activities. biorxiv.org
ALOS4Cyclic peptide that selectively modulates the expression of IFNs and ISGs.Supports antiviral response in an interferon-independent manner, potentially reducing inflammation. mdpi.com
ISG15An ISG that modulates cytokine signaling pathways.Inhibition of ISG15 can reduce TGF-β-induced fibrotic protein expression, a potential therapy for kidney disease. karger.com

Advanced Modeling and Translational Pharmacology

Quantitative Systems Pharmacology (QSP) for Dose-Effect Relationships

A significant knowledge gap exists in the quantitative understanding of the relationship between the administered dose of an interferon agonist and its effect at the target site. researchgate.netuni-heidelberg.de Quantitative Systems Pharmacology (QSP) is a promising approach to fill this gap by using mechanistic models to describe these complex dose-effect relationships, thereby guiding clinical and translational studies. researchgate.netuni-heidelberg.de This methodology integrates whole-body drug distribution models with models of intracellular signaling pathways to create a holistic view of the drug's action. nih.gov

For interferon-alpha (IFN-α), researchers have developed multi-scale QSP models that couple a physiologically-based pharmacokinetic (PBPK) model at the whole-organism level with a detailed intracellular model of the JAK/STAT signaling cascade in liver cells (hepatocytes). nih.govresearchgate.net The PBPK component describes the distribution of IFN-α throughout the body after administration, while the intracellular model describes the subsequent activation of the signaling pathway that leads to the expression of ISGs. nih.govplos.org This integrated PBPK/PD (pharmacodynamic) model allows for the simultaneous estimation of the IFN-α concentration reaching the liver and its downstream effect on the expression of specific ISGs, such as IRF9. uni-heidelberg.denih.gov

These QSP models have provided critical insights, suggesting, for instance, that the intracellular response to a typical IFN-α dose in a living organism is significantly lower than what is observed in in-vitro lab settings. nih.gov The models also highlight the major impact of interferon receptor density on the clearance of IFN-α in the liver, which provides a mechanistic understanding of how receptor variability among individuals can influence the therapeutic response. researchgate.netuni-heidelberg.de By mathematically representing these complex biological interactions, QSP models serve as a vital tool for optimizing drug efficacy and designing more effective clinical trials. researchgate.netjrheum.org

Cross-Species Translation of Preclinical Findings

Translating research findings from animal models to human clinical trials is a well-recognized challenge in drug development, often referred to as the "Lost in Translation" problem. osf.ioresearchgate.net Many therapies that show promise in preclinical animal studies fail to replicate their success in humans, partly due to significant biological differences between species in genetics, physiology, and disease pathology. osf.ioresearchgate.netresearchgate.net This is particularly true for complex immune-modulating agents like interferon receptor agonists.

To address this challenge, advanced modeling approaches are being employed to improve the predictive power of preclinical studies. nih.gov An important strategy is the development of parallel QSP models for both mice and humans. researchgate.netuni-heidelberg.de For instance, researchers have created an analogous QSP model for the IFN-α response in mice, which, like the human model, combines a whole-body PBPK model with an intracellular signaling model. uni-heidelberg.deuni-heidelberg.de This murine model tracks the response of a relevant mouse-specific antiviral protein, Mx2, as a surrogate for the interferon response. uni-heidelberg.de

By establishing these parallel models, researchers can clarify the differences in pharmacokinetics between human and murine IFN-α when tested in mice and build a quantitative framework for cross-species extrapolation. researchgate.netuni-heidelberg.de Such models can help bridge the gap between preclinical and clinical data, providing a more reliable foundation for predicting human responses based on animal data. nih.gov This model-based approach is crucial for improving the efficiency of drug development and increasing the success rate of translating promising preclinical findings into effective human therapies. nih.gov

Exploration of Type III Interferon Receptor Agonists for Localized Effects

A highly promising area of future research is the exploration of type III interferon (IFN-λ) receptor agonists for therapies requiring localized action. mdpi.com Unlike type I interferons (e.g., IFN-α, IFN-β), whose receptors are found on nearly all cell types, the receptor for type III interferons (IFNLR1) has a much more restricted expression pattern. mdpi.comasm.orgfrontiersin.org It is found primarily on epithelial cells, particularly at barrier surfaces like the respiratory and gastrointestinal tracts, as well as on certain immune cell subsets. mdpi.comasm.orgkarger.com

This limited receptor distribution is the key reason why IFN-λ agonists are attractive therapeutic candidates. mdpi.commdpi.com They offer the potential to induce a potent antiviral state directly at mucosal sites of viral entry and replication, such as the lungs during influenza or COVID-19 infection, while minimizing the systemic side effects commonly associated with the widespread activity of type I interferons. mdpi.comnih.gov The hope is that IFN-λ can provide effective, localized immune protection without causing the broader inflammation and pathology linked to systemic interferon activity. mdpi.comnih.govpnas.org

Clinical and preclinical studies have highlighted the potential of IFN-λ agonists in a range of diseases. mdpi.compatsnap.com For example, pegylated IFN-λ has been investigated for treating viral hepatitis and COVID-19. mdpi.comnih.gov In murine models, IFN-λ has shown a protective role against norovirus, West Nile virus, and Zika virus. mdpi.com Research is also focused on engineering more potent IFN-λ molecules, as natural type III interferons are generally less potent than type I IFNs. nih.govnih.gov The development of highly active IFN-λ analogs could lead to a new class of powerful, targeted therapies that harness the benefits of interferon signaling specifically where it is needed most. nih.gov

Table 3: Comparison of Type I and Type III Interferon Systems

FeatureType I Interferons (IFN-α/β)Type III Interferons (IFN-λ)Reference
ReceptorIFNAR (Interferon-alpha/beta receptor)IFNLR (Interferon-lambda receptor) asm.orggrafiati.com
Receptor DistributionUbiquitous; expressed on most nucleated cells.Restricted; primarily on epithelial cells (e.g., respiratory, GI tract) and some immune cells. mdpi.comasm.orgfrontiersin.org
Signaling PathwayActivates JAK/STAT pathway, leading to ISG expression.Activates JAK/STAT pathway, leading to a largely overlapping set of ISGs. asm.org
Therapeutic ImplicationBroad, systemic effects. Associated with significant side effects.Localized effects at barrier surfaces. Potentially fewer systemic side effects. mdpi.commdpi.comnih.gov

Compound and Protein Name Index

NameType
12LSynthetic STING Agonist
5'pppRNA (M8)RIG-I Agonist
ADU-S100STING Agonist
alb-IFNRecombinant Protein (Albumin-interferon-alpha)
ALOS4Cyclic Peptide
Analog-6Engineered IFN-λ Analog
Analog-7Engineered IFN-λ Analog
AnifrolumabMonoclonal Antibody (IFNAR inhibitor)
diABZISynthetic STING Agonist
ELF1Transcription Factor
ETV7Transcription Factor
G10Synthetic STING Agonist
H9TPartial IL-2 Agonist
IFN-α (Interferon-alpha)Cytokine
IFN-α2aCytokine
IFN-β (Interferon-beta)Cytokine
IFN-λ (Interferon-lambda)Cytokine
IFN-λ1Cytokine
IFN-λ3Cytokine
IFI44Interferon-Stimulated Gene
IRF1Transcription Factor
IRF7Transcription Factor
IRF9Transcription Factor
ISG15Interferon-Stimulated Gene
ISG56/IFIT1Interferon-Stimulated Gene
MK-1454STING Agonist
MSA-2Synthetic STING Agonist
Mx2Antiviral Protein (Mouse)
Neo-2/15De Novo Designed Cytokine
OAS1Interferon-Stimulated Gene
SifalimumabMonoclonal Antibody (IFN-α inhibitor)
SR-717Synthetic STING Agonist

Q & A

Basic: What experimental models are used to assess interferon receptor agonist efficacy in vivo, and how do they correlate with human responses?

Methodological Answer:
In vivo efficacy is typically evaluated using species-specific models, such as murine systems, to monitor immune activation and interferon (IFN)-stimulated gene (ISG) expression. For example, studies on Toll-like receptor 4 (TLR4) agonists like diC14-amidine revealed species-specific activation patterns (e.g., strong activity in humans and mice but weak in horses). Chimeric receptor constructs combining human and horse TLR4 sequences were used to identify critical regions for agonist binding and dimerization . Correlations with human responses require validation through cross-species functional assays (e.g., IFN-α/β receptor knockout mice) and comparative transcriptomic profiling of immune cells .

Advanced: How can researchers resolve contradictions in interferon signaling outcomes when using STING agonists, such as activation-independent metabolic changes?

Methodological Answer:
Contradictory findings, such as STING agonist-induced splenic 18F-FDG uptake independent of IFN signaling, are addressed using genetic knockout models (e.g., IfnarKO mice) and multi-omics approaches. In one study, scRNA-seq revealed that metabolic changes in lymphocytes were driven by alternative pathways (e.g., NF-κB) despite the absence of IFNAR signaling. Functional validation via flow cytometry (e.g., CD69/PD-L1 expression) and ex vivo metabolic assays further disentangled IFN-dependent and -independent effects .

Basic: What in vitro assays are critical for evaluating the specificity of interferon receptor agonists?

Methodological Answer:
Key assays include:

  • ELISPOT for quantifying IFN-γ secretion at the single-cell level .
  • RNA-seq/TEcount analysis to measure locus-specific provirus activation (e.g., HERV-K HML-2) in response to TLR or IFN agonists in primary macrophages .
  • Calcium flux assays in transfected cell lines (e.g., U937 cells) to assess agonist potency and receptor selectivity .

Advanced: What molecular docking and chimeric receptor approaches elucidate species-specific activation mechanisms of interferon-related receptors?

Methodological Answer:
Chimeric receptors, such as human-horse TLR4 hybrids, identify structural domains critical for agonist binding. For diC14-amidine, molecular docking revealed interactions with hydrophobic crevices at the TLR4 dimer interface, distinct from LPS-binding regions. Competition assays and mutagenesis further validated binding modes, highlighting MD-2-dependent but CD14-independent activation . Similar strategies apply to IFNAR by comparing agonist-induced JAK-STAT pathway activation across species .

Basic: How do researchers validate target engagement of interferon receptor agonists in cellular systems?

Methodological Answer:
Target engagement is validated via:

  • Phosphorylation assays (e.g., STAT1/2 in PBMCs) to confirm JAK-STAT pathway activation .
  • ISRE-luciferase reporters to quantify IFN-stimulated response element activity in hepatocytes .
  • Receptor internalization studies using fluorescently tagged agonists (e.g., quipazine-TMR for serotonin receptors) to track binding and conformational changes .

Advanced: What strategies address cross-reactivity between Toll-like receptor agonists and interferon receptor signaling pathways?

Methodological Answer:
Cross-talk is dissected using:

  • Dual-receptor knockout models (e.g., TLR7/8 and IFNAR) to isolate pathway contributions.
  • Time-course transcriptomics to distinguish early TLR-mediated NF-κB activation from delayed IFN responses .
  • Competitive binding assays (e.g., LPS vs. synthetic agonists) to identify overlapping receptor interaction sites .

Basic: What pharmacokinetic parameters are prioritized in optimizing small molecule interferon receptor agonists for preclinical development?

Methodological Answer:
Key parameters include:

  • Liver exposure (e.g., via LC-MS/MS) to ensure tissue-specific targeting .
  • Oral bioavailability assessed through comparative plasma and liver pharmacokinetic (PK) profiling .
  • Metabolic stability in microsomal assays to predict in vivo half-life .

Advanced: How does receptor dimerization analysis contribute to understanding agonist efficacy in interferon signaling pathways?

Methodological Answer:
Agonist-induced dimerization is studied using:

  • Cryo-EM to resolve conformational changes in receptor complexes (e.g., GLP-1R-Gs heterotrimer) .
  • FRET/BRET assays to quantify real-time dimerization kinetics in live cells .
  • Molecular dynamics simulations to model agonist-receptor interactions (e.g., diC14-amidine stabilizing TLR4/TLR4* dimer interfaces) .

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